molecular formula C15H20N2O3 B6539696 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide CAS No. 1060361-80-9

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide

Cat. No.: B6539696
CAS No.: 1060361-80-9
M. Wt: 276.33 g/mol
InChI Key: VKVYDXIHTQYEAR-UHFFFAOYSA-N
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Description

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity. The presence of a methoxyethyl group and a carbamoyl moiety further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4-(bromomethyl)benzoic acid with 2-methoxyethylamine to form an intermediate, which is then cyclized with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to an amine under appropriate conditions.

    Substitution: The bromomethyl group in the precursor can be substituted with different nucleophiles to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the carbamoyl group can produce the corresponding amine derivative.

Scientific Research Applications

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The cyclopropane ring can induce strain in the molecular structure, affecting its reactivity and interactions with other molecules. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2-hydroxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide
  • N-(4-{[(2-ethoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide

Uniqueness

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclopropanecarboxamide is unique due to the presence of the methoxyethyl group, which imparts specific chemical properties such as increased solubility and reactivity. This makes it a valuable compound for various applications, distinguishing it from its analogs with different substituents.

Properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-9-8-16-14(18)10-11-2-6-13(7-3-11)17-15(19)12-4-5-12/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVYDXIHTQYEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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